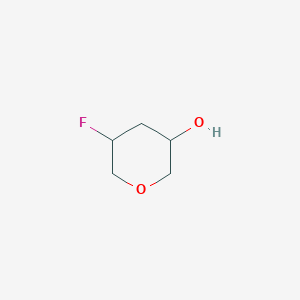
3-(p-Tolyl)-1,4-dioxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(p-Tolyl)-1,4-dioxane-2-carboxylic acid is an organic compound that belongs to the class of dioxane carboxylic acids It features a dioxane ring substituted with a p-tolyl group and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Tolyl)-1,4-dioxane-2-carboxylic acid typically involves the formation of the dioxane ring followed by the introduction of the p-tolyl group and the carboxylic acid functionality. One common method is the cyclization of appropriate diols with a carboxylic acid derivative under acidic conditions. The reaction conditions often require a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(p-Tolyl)-1,4-dioxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(p-Tolyl)-1,4-dioxane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(p-Tolyl)-1,4-dioxane-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The dioxane ring and p-tolyl group contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(p-Tolyl)propionic acid: Similar structure but lacks the dioxane ring.
p-Toluic acid: Contains the p-tolyl group but lacks the dioxane ring and carboxylic acid functionality.
1,4-Dioxane-2-carboxylic acid: Contains the dioxane ring and carboxylic acid group but lacks the p-tolyl group.
Uniqueness
3-(p-Tolyl)-1,4-dioxane-2-carboxylic acid is unique due to the combination of the dioxane ring, p-tolyl group, and carboxylic acid functionality. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H14O4 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)-1,4-dioxane-2-carboxylic acid |
InChI |
InChI=1S/C12H14O4/c1-8-2-4-9(5-3-8)10-11(12(13)14)16-7-6-15-10/h2-5,10-11H,6-7H2,1H3,(H,13,14) |
Clave InChI |
KKAXGXBSBADJOU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2C(OCCO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Amino-3-methylimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B13007937.png)

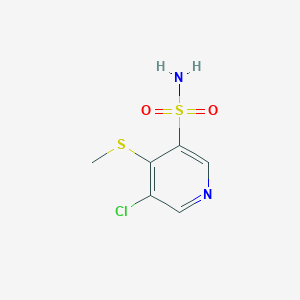
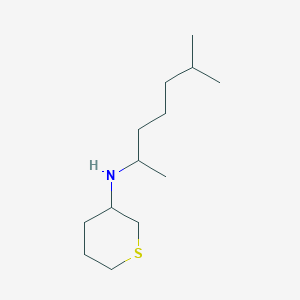
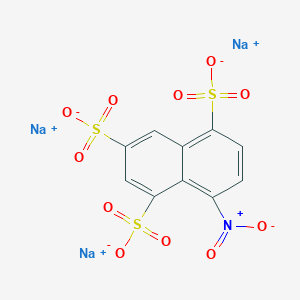
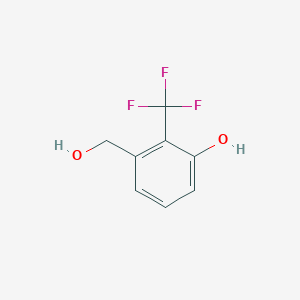
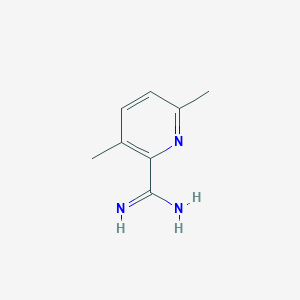
![(1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B13007979.png)

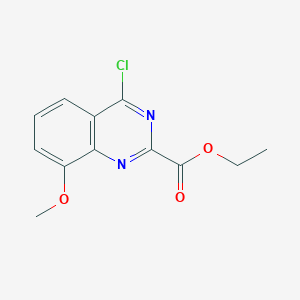
![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-trityl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13007996.png)


